molecular formula C16H16N2O3 B8796169 [4-(3-o-Tolyl-ureido)-phenyl]-acetic acid CAS No. 181517-99-7

[4-(3-o-Tolyl-ureido)-phenyl]-acetic acid

Cat. No.: B8796169
CAS No.: 181517-99-7
M. Wt: 284.31 g/mol
InChI Key: DDKMATGXLMCTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-o-Tolyl-ureido)-phenyl]-acetic acid is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

181517-99-7

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetic acid

InChI

InChI=1S/C16H16N2O3/c1-11-4-2-3-5-14(11)18-16(21)17-13-8-6-12(7-9-13)10-15(19)20/h2-9H,10H2,1H3,(H,19,20)(H2,17,18,21)

InChI Key

DDKMATGXLMCTOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 4-aminophenylacetic acid (15.0 g) and o-tolylisocyanate (10.2 ml) in CH2Cl2 (200 ml) was added triethylamine (13.8 ml). After 1 h the resulting homogeneous solution was concentrated under reduced pressure, dissolved in water (100 ml) and acidified to pH 2 with 1N HCl. The off-white ppt was filtered, suspended in THF (200 ml) and 10 ml conc. HCl was added. The resulting homogeneous solution was concentrated under reduced pressure and recrystallized from EtOAc (800 ml) to give 22 g of the title compound as a white solid. MP 221-20° C.; MS [M+1]+285.2; Analysis calcd. for C16H16N203: C (67.59), H (5.67), N (9.85). Found: C (67.22), H (5.78), N (9.69).
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15 g
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10.2 mL
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200 mL
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13.8 mL
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Synthesis routes and methods II

Procedure details

To a suspension of p-aminophenylacetic acid (56.8 g, 376 mmol) in DMS (150 mL) was added o-tolyl isocyanate (50 g, 376 mmol) dropwise. The reaction mixture was allowed to stir 1 hour, and was poured into EtOAc (1.75 L) with stirring. The precipitate was collected and washed with EtOAc (400 mL) and MeCN (400 mL) to provide oMePUPA (80 g, 75%). ESMS m/z (M+H+) 285.1.
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56.8 g
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150 mL
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50 g
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1.75 L
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

4-o-Tolylureidophenylacetic acid was prepared using procedure C with 4-amino-phenylacetic acid and o-tolyl isocyanate: 1H NMR (CD3SOCD3, 300 MHz, ppm) 8.97 (s, 1H), 7.88 (s, 1H), 7.83 (d, 1H), 7.38 (d, 2H), 7.17-7.09 (m, 4H), 6.92 (t, 1H), 3.48 (s, 2H), 2.23 (s, 3H); m/z 285.
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